Selectivity Differentiation: Oligomycin A Exhibits Mitochondrial-Selective ATP Synthase Inhibition, Whereas Oligomycin B Demonstrates Nonselective Activity
Oligomycin A is established as a selective inhibitor of mitochondrial F₁Fₒ ATP synthase, whereas Oligomycin B exhibits nonselective inhibition across ATP synthase variants, introducing potential confounding off-target effects in cellular assays [1]. This selectivity distinction has direct experimental consequences: Oligomycin A consistently induces apoptosis across cell types (average GI₅₀ = 270 nM) through targeted mitochondrial disruption, whereas Oligomycin B (at 1-10 µM) reduces ATP depletion rates during myocardial ischemia and modulates calcium-induced calcium release oscillations in sensory neurons—activities unrelated to mitochondrial-selective ATP synthase blockade .
| Evidence Dimension | Target selectivity profile |
|---|---|
| Target Compound Data | Selective inhibitor of mitochondrial F₁Fₒ ATP synthase; average GI₅₀ = 270 nM across multiple cell types |
| Comparator Or Baseline | Oligomycin B: Nonselective inhibitor of ATP synthases |
| Quantified Difference | Qualitative selectivity distinction; Oligomycin B additionally modulates calcium signaling and ischemia-related ATP depletion (1-10 µM range) |
| Conditions | Comparative pharmacological profiling from vendor technical documentation |
Why This Matters
For mitochondrial bioenergetics studies requiring specific F₁Fₒ ATP synthase targeting without confounding ATPase inhibition elsewhere, Oligomycin A is the requisite selection.
- [1] Bertin Bioreagent. Oligomycin Complex Technical Datasheet (CAT N°: 11341). View Source
